Computed Lipophilicity (XLogP3-AA): N-Ethyl vs. N-Methyl Pyrazole Enoate
The target compound (N-ethyl substitution) has a computed XLogP3-AA of 1.4 as reported in PubChem, whereas the closest N-methyl analog (methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate, CAS 1563987-77-8, CID 119057058) is expected to have a lower XLogP3 by approximately 0.3–0.5 log units based on the established Hansch π contribution of an aliphatic methylene fragment (+0.5 per CH₂) [1][2]. This provides a quantifiable basis for selecting the N-ethyl variant when higher membrane permeability is desired in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 (PubChem computed, CID 91941439) |
| Comparator Or Baseline | ~0.9–1.1 (estimated for N-methyl analog based on Hansch π subtraction; experimental XLogP3 not available in PubChem for CID 119057058) |
| Quantified Difference | Δ ≈ +0.3 to +0.5 log units |
| Conditions | In silico computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
The ~0.3–0.5 logP increase directly translates to enhanced membrane permeability, a critical parameter for intracellular target engagement in whole-cell assays.
- [1] PubChem. Compound Summary: Methyl 3-(1-ethylpyrazol-4-yl)but-2-enoate, CID 91941439. XLogP3-AA: 1.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/91941439 View Source
- [2] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (Established π(CH₂) ≈ +0.5 for aliphatic methylene contribution to logP.) View Source
